Balanced MEK1/2 Potency Combined with Superior Kinome-Wide Selectivity
While RO4987655 demonstrates potent inhibition of MEK1/2 (IC50 = 5.2 nM), its differentiation lies not in absolute potency but in its exquisite kinome-wide selectivity. In a panel of over 400 kinases, RO4987655 shows no significant inhibition at a concentration of 10 µM [1]. This contrasts sharply with other MEK inhibitors which, despite often possessing lower IC50 values (e.g., PD0325901 IC50 = 0.33 nM, Trametinib IC50 = ~1 nM), may exhibit a narrower selectivity window [2]. This high selectivity profile minimizes confounding off-target effects in complex biological systems.
| Evidence Dimension | Kinase Selectivity (Number of kinases inhibited >50% at a given concentration) |
|---|---|
| Target Compound Data | Minimal inhibition of >400 kinases at 10 µM |
| Comparator Or Baseline | PD0325901: Reported selectivity panel size varies; Trametinib: Selectivity panel of ~100 kinases [2] |
| Quantified Difference | Qualitative: RO4987655 demonstrates a uniquely broad selectivity profile (400+ kinases) with no significant off-target hits. |
| Conditions | Cell-free kinase activity assays; RO4987655 at 10 µM |
Why This Matters
High kinome-wide selectivity reduces the likelihood of phenotype masking by unknown off-target kinase inhibition, increasing confidence in results from mechanistic studies and phenotypic screens.
- [1] Bertin Bioreagent. RO4987655 Product Datasheet. Accessed 2025. View Source
- [2] Cheng Y, Tian H. Current Development Status of MEK Inhibitors. Molecules. 2017;22(10):1551. Table 2. View Source
